Gibberellin A20
Overview
Description
Gibberellin A20 is a pentacyclic diterpenoid compound that plays a crucial role in promoting growth and development in plants. It is part of the gibberellin family, which are plant hormones responsible for various growth processes, including stem elongation, seed germination, and flowering . This compound was initially identified in the fungus Gibberella fujikuroi and is known for its ability to modulate plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Radioactive gibberellin A20 can be prepared by hydrogenation of gibberellin A5 methyl ester-16,17-epoxide with tritium gas, followed by removal of epoxide oxygen and hydrolysis . This method involves the use of tritium gas for hydrogenation, which is a crucial step in the synthesis process.
Industrial Production Methods: The industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi. This process allows for the large-scale production of gibberellins, including this compound, which can then be extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in plants .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used in the reactions of this compound include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which play significant roles in plant growth regulation .
Scientific Research Applications
Gibberellin A20 has a wide range of scientific research applications:
Chemistry: It is used to study the biosynthesis and metabolism of gibberellins in plants.
Mechanism of Action
Gibberellin A20 exerts its effects by binding to gibberellin receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. This process involves the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of transcription factors that promote growth and development . Additionally, this compound influences the biosynthesis of other plant hormones, such as abscisic acid, further modulating plant growth responses .
Comparison with Similar Compounds
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Comparison: Gibberellin A20 is unique among gibberellins due to its specific structure, which lacks an OH group at the C-2 position compared to gibberellin A1 . This structural difference influences its biological activity and its role in plant growth regulation. While gibberellin A1, A3, A4, and A7 are also bioactive and promote plant growth, this compound has distinct functions and regulatory mechanisms that make it a valuable compound for scientific research and agricultural applications .
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFPYCSNYOFUCH-KQBHUUJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19143-87-4 | |
Record name | Gibberellin A20 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19143-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibberellin A20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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